1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chlorinated secondary alcohol featuring a piperidine substituent. It serves as a critical chiral intermediate in pharmaceutical synthesis, notably for (R)-arimoclomol, a therapeutic candidate for neurodegenerative diseases . The compound is synthesized via alkylation of piperidine with chlorinated propanol derivatives, followed by crystallization from isopropanolic HCl, yielding a white solid with a molecular weight of 179.7 g/mol (C₈H₁₇NO·HCl) . Its enantiopure form is typically obtained through enzymatic kinetic resolution using Candida antarctica lipase B (CALB), achieving >99% enantiomeric excess (ee) .
Properties
CAS No. |
127553-60-0 |
|---|---|
Molecular Formula |
C8H17Cl2NO |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
1-chloro-3-piperidin-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H16ClNO.ClH/c9-6-8(11)7-10-4-2-1-3-5-10;/h8,11H,1-7H2;1H |
InChI Key |
YMUIALJGRCXTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CCl)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classical Nucleophilic Substitution Methods
The foundational synthesis of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride begins with the nucleophilic ring-opening of epichlorohydrin by piperidine. This two-step process involves:
-
Epoxide Formation : Reacting epichlorohydrin with a phenol derivative (e.g., 4-chlorophenol) under basic conditions (cesium carbonate, acetonitrile, reflux) to form a chiral epoxide intermediate .
-
Piperidine Addition : Treating the epoxide with piperidine in ethanol under reflux, leading to the ring-opening and subsequent formation of the racemic alcohol intermediate .
Key Reaction Parameters :
| Parameter | Condition/Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C (reflux) | Higher temperatures accelerate ring-opening but risk side reactions |
| Solvent | Ethanol | Polar protic solvent enhances nucleophilicity of piperidine |
| Molar Ratio | 1:1.2 (epoxide:piperidine) | Excess piperidine drives reaction to completion |
| Reaction Time | 12–18 hours | Prolonged duration ensures full conversion |
Yields for this method typically range from 75–79%, with purity dependent on post-synthesis purification via silica gel column chromatography . The final hydrochlorination step involves treating the alcohol with hydrochloric acid to form the hydrochloride salt.
Chemo-Enzymatic Synthesis for Enantiomeric Purification
To obtain enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride, a chemo-enzymatic approach using lipases in ionic liquids has been developed . This method resolves racemic mixtures through kinetic resolution:
-
Substrate Preparation : Racemic alcohol (RS)-3 is dissolved in a toluene-ionic liquid mixture (e.g., [BMIM][BF₄]).
-
Enzymatic Acetylation : Pseudomonas aeruginosa lipase (PAL) catalyzes the acetylation of the (S)-enantiomer using vinyl acetate as the acyl donor.
-
Separation : The unreacted (R)-alcohol is isolated via flash chromatography, achieving >98% enantiomeric excess (ee) .
Optimized Reaction Conditions :
| Parameter | Optimal Value | Effect on Enantioselectivity |
|---|---|---|
| Temperature | 30°C | Balances enzyme activity and stability |
| Solvent System | Toluene:[BMIM][BF₄] (70:30) | Ionic liquids enhance enzyme stability and selectivity |
| Enzyme Loading | 30 mg/mL PAL | Higher concentrations reduce reaction time |
| Substrate Concentration | 30 mM | Prevents substrate inhibition |
This method achieves 50% conversion with 99% ee for both the (R)-alcohol and (S)-acetate, making it ideal for producing pharmaceutical-grade intermediates .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. A representative large-scale protocol involves:
-
N-Alkylation : Piperidine reacts with 3-chloropropanol in toluene or ethanol under basic conditions (potassium carbonate) .
-
Continuous Flow Processing : Utilizing high-pressure reactors to minimize reaction time and improve heat distribution .
-
In-line Purification : Distillation or crystallization directly integrated into the production line to isolate the hydrochloride salt.
Process Metrics :
| Stage | Equipment/Technique | Output Efficiency |
|---|---|---|
| Alkylation | Stirred-tank reactor | 85–90% yield |
| Salt Formation | Crystallizer | >95% purity |
| Waste Management | Solvent recovery systems | 90% solvent reuse |
Industrial methods achieve throughputs of 100 kg to 100 MT annually, with production costs reduced by 40% compared to batch processes .
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure compliance with pharmaceutical standards:
Spectroscopic Techniques :
-
¹H/¹³C NMR : Confirms structural integrity. Key signals include piperidine protons (δ 1.4–2.8 ppm) and the chlorinated carbon (δ 45–50 ppm) .
-
HPLC : Uses a C18 column with acetonitrile:water (70:30, 0.1% TFA) to verify purity (>98%) .
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.1 for the free base and 256.5 for the hydrochloride .
Stability Studies :
| Condition | Degradation Over 4 Weeks | Primary Impurities |
|---|---|---|
| 40°C/75% RH | <5% | Hydrolyzed diols |
| Light Exposure | 2–3% | Oxidized chloropropanol |
Stability is maintained by storing the hydrochloride salt at –20°C under argon .
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical | 75–79 | Racemic | Moderate | High |
| Chemo-Enzymatic | 50 | >99 | Low | Moderate |
| Industrial | 85–90 | Racemic | High | Very High |
The chemo-enzymatic method excels in enantioselectivity but suffers from lower yields, whereas industrial processes prioritize volume and cost over chirality .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a building block for synthesizing various therapeutic agents, particularly those targeting neurological disorders.
Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated the compound's utility in the synthesis of neuroactive agents. For instance, its derivatives have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and depression .
Organic Synthesis
The compound is also significant in organic synthesis due to its chlorinated structure, which can undergo nucleophilic substitution reactions. This property is leveraged in creating more complex molecules.
Table: Comparison of Reactivity
| Compound | Reaction Type | Product |
|---|---|---|
| This compound | Nucleophilic substitution | Various piperidine derivatives |
| Other chlorinated compounds | Similar reactions | Diverse organic frameworks |
This versatility makes it a valuable reagent in synthetic organic chemistry.
Chemo-Enzymatic Synthesis
Recent studies have focused on the chemo-enzymatic synthesis of enantiopure forms of this compound, highlighting its importance in producing chiral intermediates crucial for drug development . The ability to synthesize specific enantiomers can enhance the efficacy and safety profiles of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Piperidine vs. Aromatic Substituents : The piperidine group in the target compound enhances solubility and bioavailability compared to aromatic analogs like pimonidazole, which prioritize hypoxia targeting .
- Chlorohydrin vs. Esters : Unlike Biperiden (a tertiary alcohol with a bulky bicyclic group), the chlorohydrin structure allows nucleophilic substitution, enabling downstream derivatization .
Functional and Pharmacological Comparison
- Antimicrobial Activity: Dichlorophenylamino-propan-2-ol analogs exhibit moderate activity against C. albicans and Salmonella typhi but lower toxicity than amphotericin B . In contrast, the target compound lacks direct antimicrobial utility, emphasizing its role as a synthetic intermediate.
- β-Blocker Synthesis : Chlorohydrins like 1-chloro-3-(m-tolyloxy)propan-2-ol HCl are precursors to (S)-betaxolol, synthesized via CALB-catalyzed transesterification (26–31% yield, 95% purity) . The target compound’s piperidine group is less common in β-blockers but critical for CNS-targeting drugs.
- Hypoxia Markers : Pimonidazole HCl’s 2-nitroimidazole group facilitates selective binding to hypoxic tissues, a feature absent in the target compound .
Key Observations :
- Enzymatic vs. Chemical Synthesis : CALB-mediated resolution achieves superior enantioselectivity (>99% ee) compared to chemical routes, which often yield racemic mixtures requiring additional separation .
- Scalability : Chemical methods (e.g., alkylation with K₂CO₃) are more scalable but suffer from lower yields and purity .
Crystallographic and Physicochemical Data
Biological Activity
1-Chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources of information.
This compound has the following chemical characteristics:
- Molecular Formula : C8H16ClNO
- Molecular Weight : 177.672 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 278.6 °C at 760 mmHg
- Flash Point : 122.3 °C .
The compound primarily interacts with various neurotransmitter systems, particularly through its action on histamine receptors. Research has indicated that it may act as an antagonist or inverse agonist at the H3 receptor, influencing neurotransmitter release and potentially affecting cognitive functions and appetite regulation .
Pharmacological Profile
The pharmacological profile of this compound indicates:
- Histamine H3 Receptor Affinity : Exhibits moderate affinity for H3 receptors, which are implicated in various neurological processes .
- Potential Therapeutic Uses : Potential applications in treating disorders related to histamine dysregulation, such as narcolepsy and obesity .
Biological Activity Data
The biological activity of this compound has been assessed in various studies. Below is a summary of key findings:
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Cognitive Enhancement :
- Appetite Regulation :
- Neuroprotective Effects :
Q & A
Q. What are the standard synthetic routes for 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between epichlorohydrin and piperidine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Amination : Reacting epichlorohydrin with piperidine in a polar solvent (e.g., water or ethanol) at 50–60°C for 18–24 hours to form the intermediate 1-chloro-3-(piperidin-1-yl)propan-2-ol .
- Salt Formation : Treating the intermediate with concentrated HCl to precipitate the hydrochloride salt.
- Optimization : Adjusting molar ratios (1:1 for epichlorohydrin:piperidine) and temperature to maximize yield (reported up to 70% under controlled conditions) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the piperidine ring integration, chlorine substitution, and hydroxyl group presence.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For example, the hydroxyl group forms hydrogen bonds with piperidine nitrogen in adjacent molecules, creating dimeric structures .
- Mass Spectrometry (MS) : Confirms molecular ion peaks ([M+H] or [M-Cl]) and fragmentation patterns .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodological Answer :
- Recrystallization : Use polar solvents like ethanol or methanol to remove unreacted amines or epichlorohydrin byproducts.
- Column Chromatography : Silica gel with a gradient of ethyl acetate and hexane (for intermediates) .
- Vacuum Distillation : For oily intermediates prior to salt formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated solutions in methanol/water mixtures yields diffraction-quality crystals.
- Refinement with SHELX : Software like SHELXL refines atomic coordinates and thermal parameters. For example, the hydroxyl hydrogen position is located via difference Fourier maps and restrained to O–H distances of 0.84±0.01 Å .
- Hydrogen Bond Analysis : Identifies dimeric interactions critical for stability and molecular packing .
Q. What mechanistic insights explain unexpected byproducts during synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct Identification : Common byproducts include Favorskii rearrangement products (e.g., cyclic ketones) when α-chloro ketones react with amines. LC-MS and H NMR track these impurities .
- Mitigation Strategies :
- Strict temperature control (50–60°C) to suppress rearrangements.
- Use of excess piperidine (1.2–1.5 equivalents) to favor substitution over elimination .
Q. How is the compound evaluated for biological activity, particularly in receptor-binding studies?
- Methodological Answer :
- Radioligand Binding Assays : Compete with H-labeled ligands (e.g., β-adrenergic or serotonin receptor antagonists) in cell membranes.
- Functional Assays : Measure cAMP levels (for GPCR targets) or calcium flux (for ion channels) .
- Hypoxia Imaging : Analogous to pimonidazole hydrochloride, the compound’s nitroimidazole derivatives localize in hypoxic tumor regions, detectable via immunohistochemistry .
Q. What computational methods predict the compound’s reactivity or pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Models nucleophilic substitution energetics and transition states.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., piperidine’s role in receptor binding) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~1.5), permeability (Caco-2 model), and cytochrome P450 interactions .
Data Contradictions and Resolution
Q. How are discrepancies in reported synthesis yields (e.g., 50% vs. 70%) reconciled?
- Methodological Answer :
- Source Analysis : Lower yields (50%) may stem from incomplete salt precipitation or solvent choice (e.g., aqueous vs. ethanol). Higher yields (70%) use vacuum distillation for intermediates .
- Reproducibility Tests : Replicate reactions with controlled humidity (<30%) to minimize hydrolysis of epichlorohydrin .
Q. Why do crystallographic data sometimes conflict with NMR-based stereochemical assignments?
- Methodological Answer :
- Dynamic Effects : NMR averages conformers, while crystallography captures a single static structure.
- Resolution Limits : Low-resolution X-ray data (e.g., >0.8 Å) may misassign hydrogen positions. Refinement with SHELXL and disorder modeling resolves such issues .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClNO·HCl | |
| Molecular Weight | 238.17 g/mol | |
| Melting Point | 120–122°C (decomposes) | |
| Solubility | >10 mg/mL in water, DMSO |
Table 2 : Common Analytical Techniques and Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| H NMR (400 MHz) | δ 1.45–1.60 (m, piperidine CH) | Confirm piperidine integration |
| X-ray Crystallography | Space group P/c, Z = 4 | Resolve H-bonding dimers |
| HPLC-UV (C18 column) | Retention time: 6.2 min (10% MeOH) | Purity assessment (>98%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
